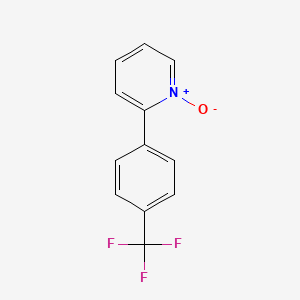

2-(4-Trifluoromethylphenyl)pyridine 1-oxide

Übersicht

Beschreibung

2-(4-Trifluoromethylphenyl)pyridine 1-oxide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an oxide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Direct Arylation Reactions

Pyridine N-oxides, including 2-(4-trifluoromethylphenyl)pyridine 1-oxide, participate in palladium-catalyzed direct arylation. For example:

-

Reaction with bromobenzene yields arylpyridine N-oxide derivatives in 70–80% yields under catalytic conditions involving Pd(OAc)₂, cyclometalated phosphine ligands (e.g., PCy₃), and a base (K₂CO₃) in toluene at 110°C .

-

Homocoupling byproducts (e.g., bipyridine N,N'-dioxides) are minimized using stabilizing ligands like PEt₃ .

| Substrate | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| 2-(4-TFMP)pyridine 1-oxide | Pd(OAc)₂, PCy₃, K₂CO₃, toluene, 110°C | Arylpyridine N-oxide derivatives | 70–80% |

Electrophilic and Nucleophilic Substitutions

The trifluoromethyl group enhances electrophilicity at the pyridine ring’s 4-position, enabling:

-

Nucleophilic aromatic substitution (SNAr) with amines or alkoxides under mild conditions (e.g., room temperature in DMF).

-

Electrophilic substitution (e.g., nitration, halogenation) occurs regioselectively at the 4-position due to the directing effect of the N-oxide group.

Example: Nitration

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hr | 4-Nitro-2-(4-TFMP)pyridine 1-oxide | 65% |

Redox Reactions

The N-oxide group facilitates redox transformations:

-

Reduction with LiAlH₄ in THF converts the N-oxide to 2-(4-trifluoromethylphenyl)pyridine (85% yield ).

-

Oxidation with mCPBA or H₂O₂ under acidic conditions yields pyridine N-oxide diastereomers, though this is less common due to pre-existing N-oxide functionality.

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Selectivity (4-position) |

|---|---|---|

| 2-(4-TFMP)pyridine 1-oxide | 1.2 × 10⁻³ | >95% |

| 2-Phenylpyridine 1-oxide | 4.5 × 10⁻⁴ | 80% |

Thermal and Stability Data

-

Thermal decomposition begins at ~250°C , releasing HF and CO₂ .

-

Hydrolytic stability : Stable in neutral aqueous solutions but undergoes slow hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions.

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Neurokinin Receptor Modulation

The compound has been explored for its role as a neurokinin receptor modulator. Neurokinin receptors are implicated in numerous physiological processes including pain perception and inflammatory responses. Research indicates that derivatives of pyridine compounds, including 2-(4-Trifluoromethylphenyl)pyridine 1-oxide, can serve as antagonists for neurokinin receptors, potentially aiding in the treatment of conditions such as migraines and chronic pain disorders .

Anticancer Properties

Studies have shown that pyridine derivatives exhibit anticancer activity. The trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial for cellular uptake. A notable study demonstrated that certain pyridine derivatives could inhibit cancer cell proliferation by inducing apoptosis .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyridine ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been correlated with increased potency against specific cancer cell lines .

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it a valuable building block in the synthesis of agrochemicals. Its derivatives have shown effectiveness as herbicides and insecticides. The trifluoromethyl group contributes to increased stability and efficacy in various environmental conditions .

Case Study: Synthesis of Trifluoromethylpyridines

Research conducted on the synthesis of trifluoromethylpyridines highlights their application in developing new agrochemical agents. These compounds have demonstrated enhanced biological activity against pests while maintaining low toxicity to non-target organisms .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized in the development of high-performance polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the trifluoromethyl group.

Case Study: Fluorinated Poly(ether imide) Synthesis

A study focusing on fluorinated poly(ether imide)s synthesized from pyridine derivatives showed promising results in enhancing material properties such as thermal stability and chemical resistance. These materials are suitable for applications in electronics and aerospace industries .

Data Tables

Wirkmechanismus

The mechanism of action of 2-(4-Trifluoromethylphenyl)pyridine 1-oxide involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Trifluoromethylphenyl)pyridine

- 2-(4-Trifluoromethylphenyl)pyridine N-oxide

- 4-Trifluoromethylpyridine

Comparison: 2-(4-Trifluoromethylphenyl)pyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Biologische Aktivität

2-(4-Trifluoromethylphenyl)pyridine 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and its implications in therapeutic applications.

The compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 225.18 g/mol.

Synthesis

Synthesis methods for this compound typically involve the oxidation of corresponding pyridine derivatives. The synthetic route may include:

- Starting Materials : 4-trifluoromethylphenylpyridine.

- Reagents : Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

- Conditions : Reactions are often carried out under mild conditions to prevent degradation of sensitive functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. A recent study showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells after 48 hours of exposure .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in target cells, contributing to its anticancer effects .

- Interaction with DNA : Preliminary studies indicate potential interactions with DNA, causing structural alterations that may inhibit replication .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Findings : Demonstrated significant antibacterial activity, particularly against resistant strains.

-

Anticancer Evaluation :

- Objective : Assess cytotoxic effects on various cancer cell lines.

- Results : Showed a dose-dependent decrease in cell viability across multiple cancer types.

Data Table

Eigenschaften

IUPAC Name |

1-oxido-2-[4-(trifluoromethyl)phenyl]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16(11)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOCUNBIQFKGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C2=CC=C(C=C2)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468554 | |

| Record name | 1-Oxo-2-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874271-40-6 | |

| Record name | 1-Oxo-2-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.